molecular formula C21H27NO2 B011842 4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine CAS No. 19733-88-1

4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine

Cat. No.: B011842
CAS No.: 19733-88-1
M. Wt: 325.4 g/mol
InChI Key: PNYQWRHHDDMYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a synthetic organic compound with the molecular formula C21H27NO2 and a molecular weight of 325.4 g/mol. This compound is characterized by a morpholine ring substituted with a 1-methyl-3-(phenoxymethylphenyl)propyl group, making it a unique structure in the realm of organic chemistry.

Properties

CAS No.

19733-88-1

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[4-[4-(phenoxymethyl)phenyl]butan-2-yl]morpholine

InChI

InChI=1S/C21H27NO2/c1-18(22-13-15-23-16-14-22)7-8-19-9-11-20(12-10-19)17-24-21-5-3-2-4-6-21/h2-6,9-12,18H,7-8,13-17H2,1H3

InChI Key

PNYQWRHHDDMYKX-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)COC2=CC=CC=C2)N3CCOCC3

Canonical SMILES

CC(CCC1=CC=C(C=C1)COC2=CC=CC=C2)N3CCOCC3

Synonyms

4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically include steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Cl2, Br2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine can be compared with other morpholine derivatives, such as:

    Morpholine: A simple heterocyclic compound with a wide range of industrial applications.

    4-(4-Chlorophenyl)morpholine: Known for its use in pharmaceuticals and agrochemicals.

    4-(4-Methoxyphenyl)morpholine: Studied for its potential biological activities.

The uniqueness of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

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